3-benzyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
3-benzyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex heterocyclic compound It features a unique structure that combines a thiazolidinone ring with a pyridopyrimidine moiety, linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyridopyrimidine moiety. Common reagents include benzyl bromide, piperidine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
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Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and reaction mechanisms.
Properties
Molecular Formula |
C24H22N4O2S2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-benzyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O2S2/c29-22-18(15-19-23(30)28(24(31)32-19)16-17-9-3-1-4-10-17)21(26-12-6-2-7-13-26)25-20-11-5-8-14-27(20)22/h1,3-5,8-11,14-15H,2,6-7,12-13,16H2 |
InChI Key |
YRFUVNMGRPESGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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